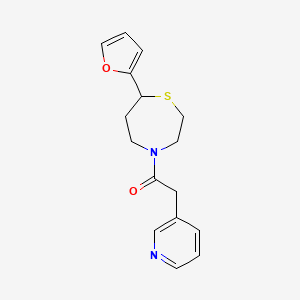
N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide is a synthetic compound characterized by its unique and complex structure This compound contains a 1,2,4-thiadiazole ring linked to a thiophene-2-carboxamide moiety, integrated with a 1,2,3-triazole substituted with a 4-isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide typically involves a multi-step reaction. The common synthetic route starts with the formation of the 1,2,4-thiadiazole ring by cyclization reactions involving appropriate hydrazine derivatives and thiosemicarbazides. This step is followed by the introduction of the 1,2,3-triazole ring via the Huisgen azide-alkyne cycloaddition reaction. The synthesis concludes with the amide bond formation linking the thiophene-2-carboxamide.
Industrial Production Methods: Industrial-scale production of this compound would necessitate optimization of reaction conditions to ensure high yields and purity. Key considerations include the choice of catalysts, solvents, and temperature control during the cyclization and coupling reactions. Large-scale synthesis would also benefit from continuous flow methods to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound may undergo oxidation at the thiophene ring, leading to sulfoxide or sulfone derivatives under suitable conditions.
Reduction: Reduction reactions can target the isopropylphenyl group, potentially converting the side chain into various reduced forms.
Substitution: The presence of reactive centers such as the triazole and thiadiazole rings allows for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents like sulfur chlorides, alkynes, and azides are commonly used in the synthesis and further reactions of this compound. Conditions vary, but typically involve mild temperatures and inert atmospheres to preserve the structural integrity of the molecule.
Major Products: Major products of these reactions can include various oxidized or reduced forms of the parent compound, as well as substituted derivatives where specific functional groups replace hydrogen atoms on the rings.
Scientific Research Applications
N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Utilized in studying reaction mechanisms and developing new synthetic methodologies due to its multifaceted reactivity.
Biology: Investigated for its potential as a bioactive molecule, influencing enzymatic pathways and exhibiting potential antimicrobial properties.
Medicine: Explored as a candidate in drug discovery, particularly in targeting specific proteins or pathways in diseases like cancer.
Industry: Used in developing new materials with desirable properties such as thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of this compound is complex due to its multifaceted structure. The 1,2,3-triazole ring can interact with specific enzymes or proteins, while the thiadiazole ring may influence redox reactions within biological systems. Together, these interactions enable the compound to affect molecular targets and pathways, potentially inhibiting or enhancing specific biological processes.
Comparison with Similar Compounds
Compared to other compounds with similar ring structures, N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide stands out due to its unique combination of structural moieties. Similar compounds might include:
4-Isopropylphenyl derivatives: : Variants with different substituents on the triazole ring.
Thiadiazole derivatives: : Compounds with various functional groups attached to the thiadiazole ring.
Triazole-thiadiazole hybrids: : Similar hybrids with alternative linkages or substitution patterns.
This distinct combination imparts unique reactivity and application potential, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
N-[3-[5-methyl-1-(4-propan-2-ylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS2/c1-11(2)13-6-8-14(9-7-13)25-12(3)16(22-24-25)17-20-19(28-23-17)21-18(26)15-5-4-10-27-15/h4-11H,1-3H3,(H,20,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIHFFOEZIWPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C3=NSC(=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2980254.png)
![5-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2980256.png)
![4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2980258.png)


![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2980264.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2980270.png)




![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2980275.png)
